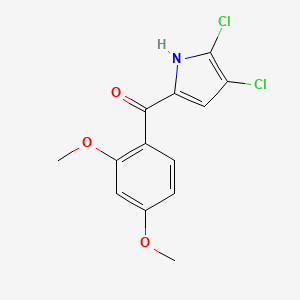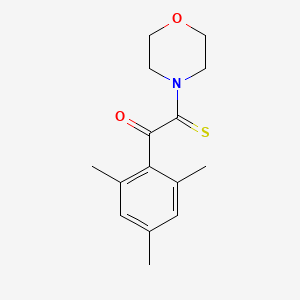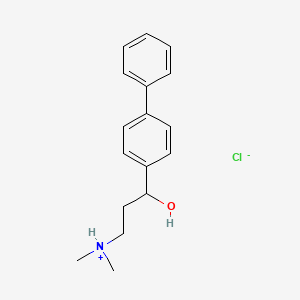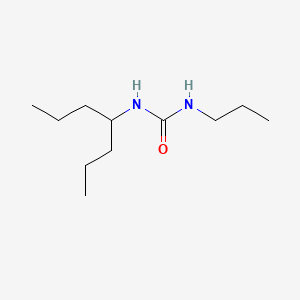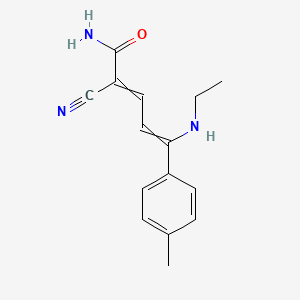
2-Cyano-5-(ethylamino)-5-(4-methylphenyl)penta-2,4-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-(ethylamino)-5-(4-methylphenyl)penta-2,4-dienamide is an organic compound that belongs to the class of amides This compound features a cyano group, an ethylamino group, and a methylphenyl group attached to a penta-2,4-dienamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(ethylamino)-5-(4-methylphenyl)penta-2,4-dienamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the penta-2,4-dienamide backbone: This can be achieved through a condensation reaction between a suitable diene and an amide precursor.
Introduction of the cyano group: This step might involve the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.
Attachment of the ethylamino group: This can be done through an amination reaction using ethylamine.
Addition of the methylphenyl group: This step might involve a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-5-(ethylamino)-5-(4-methylphenyl)penta-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-Cyano-5-(ethylamino)-5-(4-methylphenyl)penta-2,4-dienamide depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-5-(methylamino)-5-(4-methylphenyl)penta-2,4-dienamide
- 2-Cyano-5-(ethylamino)-5-(4-chlorophenyl)penta-2,4-dienamide
- 2-Cyano-5-(ethylamino)-5-(4-methylphenyl)hex-2,4-dienamide
Uniqueness
2-Cyano-5-(ethylamino)-5-(4-methylphenyl)penta-2,4-dienamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
50990-71-1 |
|---|---|
Fórmula molecular |
C15H17N3O |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
2-cyano-5-(ethylamino)-5-(4-methylphenyl)penta-2,4-dienamide |
InChI |
InChI=1S/C15H17N3O/c1-3-18-14(9-8-13(10-16)15(17)19)12-6-4-11(2)5-7-12/h4-9,18H,3H2,1-2H3,(H2,17,19) |
Clave InChI |
XMSKQAIEBZYOGY-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=CC=C(C#N)C(=O)N)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


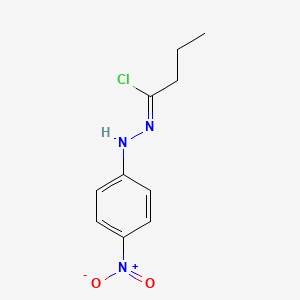
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
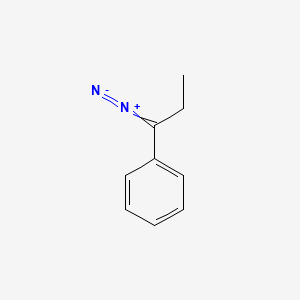
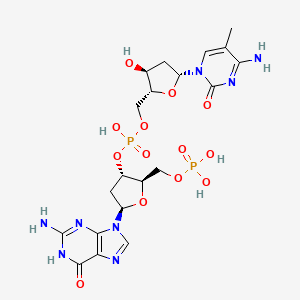
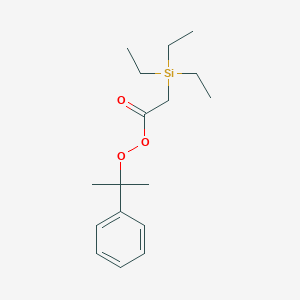

![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)
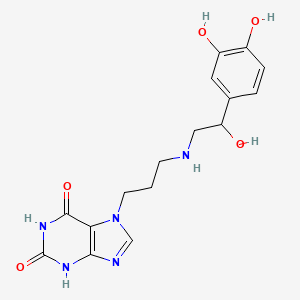
![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)
